3,5-Diethyl-2,4,6-trimethylbenzaldehyde
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Overview
Description
3,5-Diethyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C14H20O. It is a derivative of benzaldehyde, characterized by the presence of three methyl groups and two ethyl groups attached to the benzene ring.
Preparation Methods
The synthesis of 3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to yield the desired aldehyde . Industrial production methods may involve similar formylation reactions, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3,5-Diethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,5-Diethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which 3,5-Diethyl-2,4,6-trimethylbenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzaldehyde: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups instead of ethyl and methyl groups, leading to different electronic and steric properties.
2,3,4-Trimethylbenzaldehyde: Another isomer with different substitution patterns, affecting its reactivity and applications .
Properties
CAS No. |
88174-33-8 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,5-diethyl-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C14H20O/c1-6-12-9(3)13(7-2)11(5)14(8-15)10(12)4/h8H,6-7H2,1-5H3 |
InChI Key |
YQZOIAZQKOKSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C=O)C)CC)C |
Origin of Product |
United States |
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